1-[(3-Fluorophenyl)methyl]azetidine
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Overview
Description
1-[(3-Fluorophenyl)methyl]azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar heterocycles . The presence of the fluorophenyl group further enhances its chemical properties, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Fluorophenyl)methyl]azetidine typically involves the reaction of azetidine with a fluorophenylmethyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production methods for azetidines often involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors has also been explored to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Fluorophenyl)methyl]azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the fluorophenyl group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
1-[(3-Fluorophenyl)methyl]azetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique pharmacokinetic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)methyl]azetidine involves its interaction with specific molecular targets and pathways. The compound’s ring strain and the presence of the fluorophenyl group contribute to its reactivity and ability to interact with biological molecules. It can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness: 1-[(3-Fluorophenyl)methyl]azetidine is unique due to its balanced ring strain, which provides both stability and reactivity. The presence of the fluorophenyl group further enhances its chemical properties, making it distinct from other azetidines and related compounds .
Properties
Molecular Formula |
C10H12FN |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H12FN/c11-10-4-1-3-9(7-10)8-12-5-2-6-12/h1,3-4,7H,2,5-6,8H2 |
InChI Key |
QVJZMLGSAGZLSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)F |
Origin of Product |
United States |
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